

# CCG-50014 solubility and stock solution preparation

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Compound of Interest		
Compound Name:	CCG-50014	
Cat. No.:	B1668736	Get Quote

## **Application Notes and Protocols: CCG-50014**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

These application notes provide a comprehensive guide to the solubility characteristics and stock solution preparation of **CCG-50014**, a potent and selective inhibitor of Regulator of G-protein Signaling (RGS) 4 protein. This document includes detailed chemical properties, solubility data, a step-by-step protocol for preparing stock solutions, and diagrams illustrating its mechanism of action and the experimental workflow.

# **Chemical Properties and Solubility**

**CCG-50014** is a small molecule inhibitor that covalently binds to cysteine residues on RGS proteins, thereby inhibiting their function[1][2]. Its physicochemical properties are crucial for its effective use in in vitro and in vivo studies.

Table 1: Physicochemical Properties of CCG-50014



Property	Value	Reference
Molecular Weight	316.35 g/mol	[3][4]
Formula	C16H13FN2O2S	[3][4]
Appearance	White solid	
Purity	≥98% (HPLC)	
CAS Number	883050-24-6	[3]

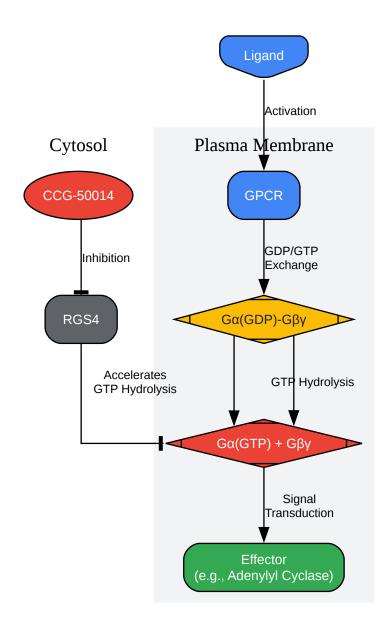
Table 2: Solubility of CCG-50014

Solvent	Solubility	Concentration (mM)	Notes	Reference
DMSO	50 - 63 mg/mL	158.05 - 199.14 mM	Use fresh, anhydrous DMSO as moisture can reduce solubility.	[3]
Water	Insoluble	-	-	[3]
Ethanol	Insoluble	-	-	[3]

## Mechanism of Action: Inhibition of RGS4 Signaling

**CCG-50014** is a potent and selective inhibitor of RGS4, with an IC<sub>50</sub> of 30 nM[3]. RGS proteins are critical negative regulators of G-protein coupled receptor (GPCR) signaling. They accelerate the intrinsic GTPase activity of Gα subunits, leading to the termination of the signal. By inhibiting RGS4, **CCG-50014** prolongs the active, GTP-bound state of Gα subunits, thereby enhancing GPCR signaling. The inhibitor acts by forming a covalent adduct with two cysteine residues located in an allosteric regulatory site of RGS4[1][2].





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Caption: CCG-50014 Signaling Pathway Inhibition.

#### **Experimental Protocol: Stock Solution Preparation**

This protocol details the steps for preparing a 10 mM stock solution of CCG-50014 in DMSO.

Materials:

CCG-50014 powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- · Vortex mixer
- Pipettes and sterile tips

#### Procedure:

- Calculate the required mass of CCG-50014:
  - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
    - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
    - Mass (mg) = 10 mmol/L x 0.001 L x 316.35 g/mol x 1000 mg/g = 3.1635 mg
- Weighing CCG-50014:
  - Carefully weigh out approximately 3.16 mg of CCG-50014 powder and place it in a sterile microcentrifuge tube.
- Adding DMSO:
  - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the CCG-50014 powder.
- Dissolution:
  - Vortex the tube for 1-2 minutes until the CCG-50014 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Storage:
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[3].





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Caption: Workflow for CCG-50014 Stock Solution Preparation.

### **Quality Control**

It is recommended to verify the concentration of the stock solution using a spectrophotometer or other quantitative methods. The purity of the compound can be assessed by HPLC.

### **Safety Precautions**

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling CCG-50014 and DMSO.
- Handle the compound in a well-ventilated area or a chemical fume hood.
- Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

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#### References

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